molecular formula C10H19NO2S B170092 tert-Butyl 4-mercaptopiperidine-1-carboxylate CAS No. 134464-79-2

tert-Butyl 4-mercaptopiperidine-1-carboxylate

Cat. No. B170092
Key on ui cas rn: 134464-79-2
M. Wt: 217.33 g/mol
InChI Key: USYCVFFWCMHPPG-UHFFFAOYSA-N
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Patent
US07820823B2

Procedure details

Was prepared in analogy to example 28 starting from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylate boron diacetate and (S)—N-[[3-(3-fluoro-4-(4-piperidinylsulfanyl)-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide. The later being obtained from 4-mercapto-piperidine-1-carboxylic acid tert-butyl ester (J. Antibiotics, 1995, 48, 408-16).
Name
(S)—N-[[3-(3-fluoro-4-(4-piperidinylsulfanyl)-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])C.C([O-])(=O)C.[B+3].ClC1C=[C:19]2[C:14]([C:15](=O)C(C([O-])=O)=CN2C2CC2)=[CH:13]C=1F.FC1C=C(N2C[C@H](CNC(=O)C)OC2=O)C=CC=1[S:36][CH:37]1[CH2:42][CH2:41][NH:40][CH2:39][CH2:38]1>>[C:14]([O:4][C:1]([N:40]1[CH2:39][CH2:38][CH:37]([SH:36])[CH2:42][CH2:41]1)=[O:3])([CH3:19])([CH3:15])[CH3:13] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[B+3].ClC1=C(C=C2C(C(=CN(C2=C1)C1CC1)C(=O)[O-])=O)F
Name
(S)—N-[[3-(3-fluoro-4-(4-piperidinylsulfanyl)-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1SC1CCNCC1)N1C(O[C@H](C1)CNC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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